molecular formula C11H12N2O2 B14675841 4-Ethyl-7-methoxyquinazolin-2(3H)-one CAS No. 37528-40-8

4-Ethyl-7-methoxyquinazolin-2(3H)-one

Cat. No.: B14675841
CAS No.: 37528-40-8
M. Wt: 204.22 g/mol
InChI Key: NCFQYNRAJRLECW-UHFFFAOYSA-N
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Description

4-Ethyl-7-methoxyquinazolin-2(3H)-one is a specialized chemical compound belonging to the quinazoline family. This compound is characterized by its unique molecular structure, which includes an ethyl group at the 4th position and a methoxy group at the 7th position on the quinazoline ring. It is widely used in various fields of scientific research due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-7-methoxyquinazolin-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.

    Cyclization: The reaction proceeds through a cyclization process, where the aniline derivative reacts with ethyl acetoacetate under acidic or basic conditions to form the quinazoline ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to meet the demands of commercial applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-7-methoxyquinazolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of dihydroquinazoline derivatives.

    Substitution: The ethyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further utilized in different research applications.

Scientific Research Applications

4-Ethyl-7-methoxyquinazolin-2(3H)-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-7-methoxyquinazolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of the research.

Comparison with Similar Compounds

Similar Compounds

    4-Ethylquinazolin-2(3H)-one: Lacks the methoxy group at the 7th position.

    7-Methoxyquinazolin-2(3H)-one: Lacks the ethyl group at the 4th position.

    4-Methyl-7-methoxyquinazolin-2(3H)-one: Has a methyl group instead of an ethyl group at the 4th position.

Uniqueness

4-Ethyl-7-methoxyquinazolin-2(3H)-one is unique due to the presence of both the ethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

37528-40-8

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

4-ethyl-7-methoxy-3H-quinazolin-2-one

InChI

InChI=1S/C11H12N2O2/c1-3-9-8-5-4-7(15-2)6-10(8)13-11(14)12-9/h4-6H,3H2,1-2H3,(H,12,13,14)

InChI Key

NCFQYNRAJRLECW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC(=CC2=NC(=O)N1)OC

Origin of Product

United States

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